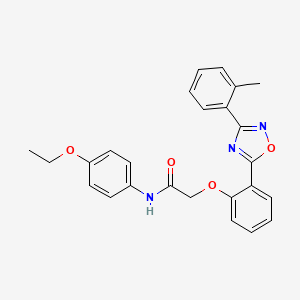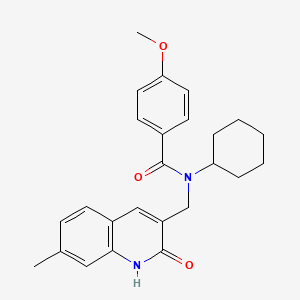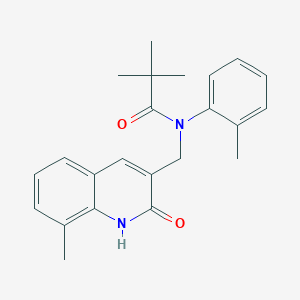
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamide, also known as VUAA1, is a chemical compound that has been extensively studied for its potential applications in scientific research. VUAA1 is a small molecule that has been shown to activate the TRPA1 ion channel, which is involved in the perception of pain and inflammation.
作用机制
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamide activates TRPA1 by covalently modifying a cysteine residue in the channel. This modification leads to a conformational change in the channel, which results in the opening of the channel and the influx of cations into the cell. The influx of cations leads to depolarization of the membrane potential and the generation of an action potential.
Biochemical and Physiological Effects:
The activation of TRPA1 by N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamide leads to a variety of biochemical and physiological effects. In sensory neurons, the influx of cations leads to the release of neurotransmitters such as substance P and calcitonin gene-related peptide, which are involved in the perception of pain and inflammation. In other cell types, the influx of cations can lead to the activation of downstream signaling pathways, which can have a variety of effects on cellular processes.
实验室实验的优点和局限性
One of the main advantages of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamide in lab experiments is its specificity for the TRPA1 ion channel. This allows researchers to study the physiological and pathological roles of TRPA1 without the interference of other ion channels. However, one of the limitations of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamide is its covalent modification of the TRPA1 channel. This can lead to irreversible effects on the channel and can limit the duration of the experiments.
未来方向
There are several future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamide. One area of research is the development of more potent and selective TRPA1 agonists. This could lead to the development of new therapies for pain and inflammation. Another area of research is the study of the physiological and pathological roles of TRPA1 in different cell types and tissues. This could lead to a better understanding of the role of TRPA1 in various diseases and could lead to the development of new therapies. Finally, the development of TRPA1 antagonists could be useful in the treatment of diseases such as asthma and chronic obstructive pulmonary disease, where TRPA1 is involved in airway inflammation.
合成方法
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamide involves a series of chemical reactions. The starting material is 8-methylquinoline-3-carbaldehyde, which is reacted with o-toluidine to form the corresponding imine. The imine is then reduced with sodium borohydride to give the amine, which is then reacted with pivaloyl chloride to form the final product, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamide.
科学研究应用
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is its role in the TRPA1 ion channel. TRPA1 is a non-selective cation channel that is expressed in sensory neurons and is involved in the perception of pain and inflammation. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamide has been shown to activate TRPA1 and can be used to study the physiological and pathological roles of TRPA1 in vivo and in vitro.
属性
IUPAC Name |
2,2-dimethyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-15-9-6-7-12-19(15)25(22(27)23(3,4)5)14-18-13-17-11-8-10-16(2)20(17)24-21(18)26/h6-13H,14H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFODBBBQXLFZFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3C)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

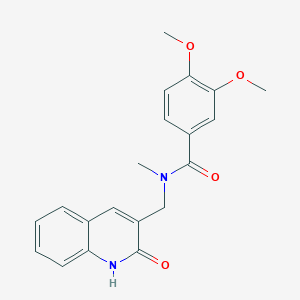

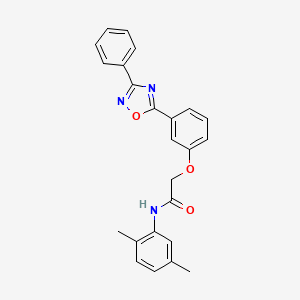


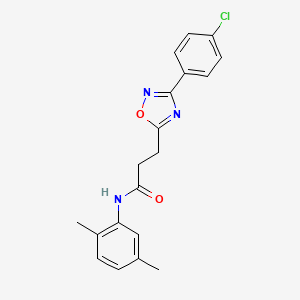
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(N-(4-fluorobenzyl)methylsulfonamido)acetamide](/img/structure/B7695407.png)
![N,4-dimethyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzene-1-sulfonamide](/img/structure/B7695415.png)


